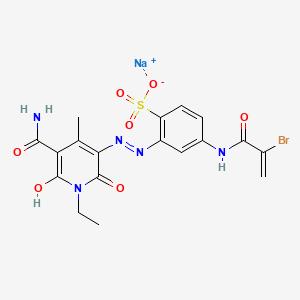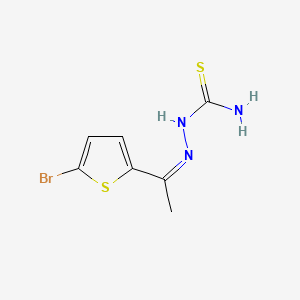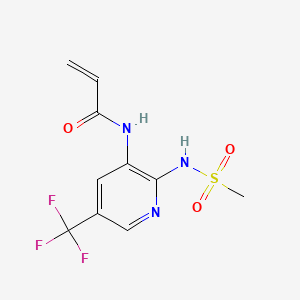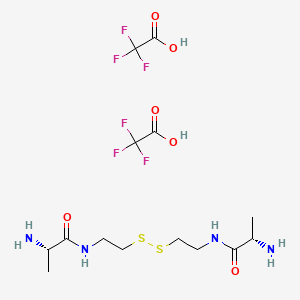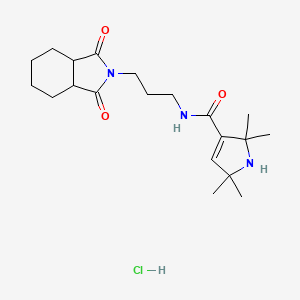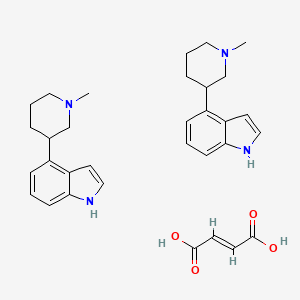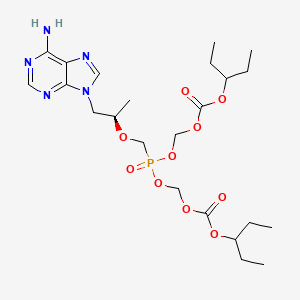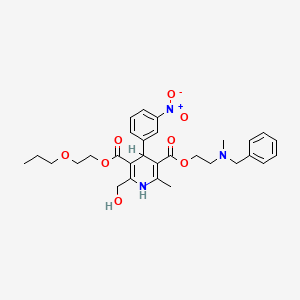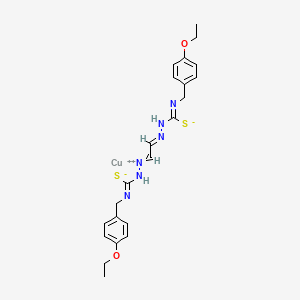
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of both amino and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid typically involves the reaction of amino acids with phosphonic acid derivatives. One common method is the reaction of 2-amino-1-oxopropylamine with ethyl phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can have different chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and flame retardants. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by the amino and phosphonic acid groups, which can form strong bonds with the target molecules .
Comparación Con Compuestos Similares
Aminophosphonic acids: These compounds share the phosphonic acid group and have similar reactivity and applications.
Hydroxyphosphonic acids: These compounds have a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Uniqueness: (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is unique due to its combination of amino and phosphonic acid groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of applications that are not possible with other similar compounds .
Propiedades
Número CAS |
109371-13-3 |
|---|---|
Fórmula molecular |
C5H13N2O4P |
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
2-(2-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-4(6)5(8)7-2-3-12(9,10)11/h4H,2-3,6H2,1H3,(H,7,8)(H2,9,10,11) |
Clave InChI |
NUWKXSPWLLPBOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


